molecular formula C9H20O B7769325 Nonan-1-ol CAS No. 28473-21-4

Nonan-1-ol

Cat. No.: B7769325
CAS No.: 28473-21-4
M. Wt: 144.25 g/mol
InChI Key: ZWRUINPWMLAQRD-UHFFFAOYSA-N
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Description

Nonan-1-ol, also known as 1-Nonanol, is a fatty alcohol with the molecular formula C9H20O. It is a colorless, oily liquid with a mild, pleasant odor. This compound is part of the alcohol family and is characterized by a hydroxyl group (-OH) attached to the first carbon of a nine-carbon chain .

Mechanism of Action

CH3(CH2)8OHCH_3(CH_2)_8OHCH3​(CH2​)8​OH

. It is a colorless oily liquid with a citrus odor similar to citronella oil .

Target of Action

1-Nonanol has been found to exhibit antifungal activity, particularly against the fungal pathogen Aspergillus flavus . The compound interacts with the cell membrane of the fungus, leading to changes in its structure and function .

Mode of Action

1-Nonanol can inhibit the growth of certain bacteria and fungi by damaging their cell envelope . It has been reported to have bactericidal activity and membrane-damaging activity against Staphylococcus aureus .

Biochemical Pathways

1-Nonanol affects several biochemical pathways in Aspergillus flavus. Metabolomic analysis identified 135 metabolites whose expression was significantly different between 1-nonanol-treated and untreated A. flavus. These metabolites were involved in the tricarboxylic acid cycle, amino acid biosynthesis, protein degradation and absorption, aminoacyl-tRNA biosynthesis, mineral absorption, and interactions with ABC transporters .

Pharmacokinetics

Its physical and chemical properties, such as its molecular weight of 1442545 g/mol and its solubility in water of 0.13 g/L , can influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The antifungal action of 1-Nonanol results in the disruption of cell membrane integrity and mitochondrial function in A. flavus . This leads to the leakage of intracellular electrolytes, decreased succinate dehydrogenase, mitochondrial dehydrogenase, and ATPase activity, and the accumulation of reactive oxygen species .

Biochemical Analysis

Biochemical Properties

1-Nonanol has been studied for its antifungal properties, particularly against Aspergillus flavus . The compound can inhibit the growth of A. flavus, a common fungus in mildewed cereal grains . The antifungal mechanism of 1-Nonanol against A. flavus involves several biochemical reactions . For instance, 1-Nonanol treatment can distort the morphology of A. flavus spores, induce phosphatidylserine eversion, and increase membrane permeability . It also affects the expression of genes related to membrane damage, oxidative phosphorylation, blockage of DNA replication, and autophagy in A. flavus spores .

Cellular Effects

1-Nonanol exerts destructive effects on A. flavus spores by decreasing intracellular adenosine triphosphate content, reducing mitochondrial ATPase activity, accumulating hydrogen peroxide and superoxide anions, and increasing catalase and superoxide dismutase enzyme activities . These effects suggest that 1-Nonanol disrupts cell membrane integrity and mitochondrial function, potentially inducing apoptosis of A. flavus mycelia .

Molecular Mechanism

The molecular mechanism of 1-Nonanol’s antifungal action involves its interaction with key biomolecules within the fungal cell . For instance, 1-Nonanol treatment causes hyperpolarization of mitochondrial membrane potential and accumulation of reactive oxygen species in A. flavus spores . This suggests that 1-Nonanol may bind to certain biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 1-Nonanol on A. flavus spores have been observed over time in laboratory settings . For instance, 1-Nonanol treatment resulted in abnormal morphology of A. flavus spores

Metabolic Pathways

The specific metabolic pathways that 1-Nonanol is involved in are not well-studied. Given its antifungal properties, it’s likely that 1-Nonanol interacts with enzymes or cofactors in the metabolic pathways of fungi like A. flavus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonan-1-ol can be synthesized through several methods. One common method involves the high-pressure catalytic reduction of esters of pelargonic acid . Another method includes the hydroformylation of octenes followed by hydrogenation .

Industrial Production Methods

Industrially, this compound is produced by the high-pressure catalytic reduction of esters of pelargonic acid. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Nonan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Carboxylic acids, acid catalysts.

Major Products

    Oxidation: Nonanoic acid.

    Reduction: Nonane.

    Substitution: Nonyl esters.

Comparison with Similar Compounds

Nonan-1-ol is part of a group of compounds known as fatty alcohols. Similar compounds include:

This compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly useful in the manufacture of fragrances and flavors .

Properties

IUPAC Name

nonan-1-ol
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InChI

InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3
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InChI Key

ZWRUINPWMLAQRD-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCO
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Molecular Formula

C9H20O
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DSSTOX Substance ID

DTXSID6022008
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Molecular Weight

144.25 g/mol
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Physical Description

Nonanol appears as colorless liquid with a rose or fruity odor. Floats on water. Freezing point 23 °F. (USCG, 1999), Liquid, Colorless liquid with a floral odor; [Hawley] Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline], Clear colorless liquid; [EPA ChAMP: Hazard Characterization], colourless liquid/rose-citrus odour
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Boiling Point

415 °F at 760 mmHg (USCG, 1999), 213.3 °C, BP: 215 °C at 760 mm Hg; 107.5 °C at 15 mm Hg; 95.6 °C at 7.5 mm Hg, 213.00 to 215.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (USCG, 1999), 74 °C, 165 °F
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Solubility

Miscible with alcohol, ether, Soluble in ethanol, ether; very soluble in carbon tetrachloride, In water, 140 mg/L at 25 °C, 0.14 mg/mL at 25 °C, miscible with alcohol, chloroform, ether; insoluble in water, 1 ml in 3 ml 60% alcohol gives clear soln (in ethanol)
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Density

0.827 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8279 at 20 °C/4 °C, 0.824-0.830
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Vapor Pressure

0.02 [mmHg], 0.3 [mmHg]
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Mechanism of Action

... Intermediate-chain alcohols (pentanol to octanol) caused channel currents to fluctuate between the fully open and closed state level so that openings occurred in bursts interrupted by brief gaps ... The number of gaps within a burst was dependent on alcohol concentration whereas gap duration was independent of concentration but increased with increasing chain length of the alcohol up to octanol. Nonanol and decanol reduced the mean duration of bursts of openings but did not cause an increase in the number of short closed intervals within a burst. Beyond decanol there was a decline in the ability of the n-alcohols to affect channel function. A saturated solution of undecanol (0.07 mM) reduced the mean open time by 33 + or - 17%, whereas a saturated solution of dodecanol had no significant effect. The current integral per burst was reduced by all the n-alcohols between pentanol and undecanol. The IC50s were as follows: hexanol, 0.53 + or - 0.14 mM; heptanol, 0.097 + or - 0.02 mM; octanol, 0.04 mM and nonanol, 0.16 + or - 0.035 mM ... Blocking rate constants (k+B) for pentanol through to nonanol were calculated to be between 2.8 and 5.7 X 10(6) /M/sec ... Equilibrium dissociation constants (KD), calculated from the blocking and unblocking rate constants (KD = k-B/k+B), decreased with increasing chain length from 8 mM for pentanol to 0.15 mM for octanol. The standard free energy per methylene group for adsorption to the site of action was calculated to be about -3.3 kJ/mol.
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Color/Form

Colorless to yellowish liquid

CAS No.

143-08-8, 28473-21-4
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Melting Point

23 °F (USCG, 1999), -5 °C
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Record name 1-NONANOL
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Record name 1-Nonanol
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URL http://www.hmdb.ca/metabolites/HMDB0031265
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Synthesis routes and methods

Procedure details

A 500 mL autoclave was charged with 0.76 mmol palladium (II)acetate, 1.07 mmol of a mixture of 1.2-bis(9-phosphabicyclononyl)ethane, 20.2 mL of anisole (as solvent), 0.45 mL methanesulfonic acid (MSA), 4.80 mL water, 7.91 mL butyl formate (as promoter), and 156 mL octene, 83 ml isononynol. The autoclave was flushed with an equimolar mixture of carbon monoxide and hydrogen pressurized to a total pressure of 50 bar. The autoclave was then sealed and the mixture was heated to 110° C. The reaction was continued for 8 hours and subsequently the reaction mixture was cooled to room temperature and the pressure released. 163 g of nonyl alcohol product was produced (94% conversion of starting material). The reaction rate was about 0.36 hr-1. There was no noticeable paraffin make. This example illustrates that the use of a formic acid derivative as a promoter results in high conversion/high selectivity reactions with excellent reaction rates.
[Compound]
Name
mixture
Quantity
1.07 mmol
Type
reactant
Reaction Step One
[Compound]
Name
1.2-bis(9-phosphabicyclononyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
7.91 mL
Type
reactant
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step One
Name
isononynol
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
0.76 mmol
Type
catalyst
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonan-1-ol
Reactant of Route 2
Nonan-1-ol
Reactant of Route 3
Nonan-1-ol
Reactant of Route 4
Nonan-1-ol
Reactant of Route 5
Nonan-1-ol
Reactant of Route 6
Nonan-1-ol
Customer
Q & A

Q1: What is the molecular formula and weight of 1-nonanol?

A1: The molecular formula of 1-nonanol is C9H20O, and its molecular weight is 144.26 g/mol.

Q2: Are there any spectroscopic data available for 1-nonanol?

A: Yes, research has utilized various spectroscopic techniques to characterize 1-nonanol. FTIR (Fourier-transform infrared spectroscopy) studies have been conducted to investigate the temperature-induced changes in the spectral region of 500 cm-1 to 4000 cm-1, providing insights into the cluster structure transformations during phase transitions. []

Q3: What is the solubility of 1-nonanol in different solvents?

A: 1-nonanol is miscible with a wide range of organic solvents, including alcohols, ethers, and ketones. Its solubility in water is limited. []

Q4: How does the structure of 1-nonanol influence its solubility in comparison to its isomers?

A: Studies have shown that the position of the hydroxyl group and branching in alkanols significantly impacts their incorporation into dipalmitoylphosphatidylcholine (DPPC) large unilamellar vesicles (LUVs). For instance, when compared to 1-nonanol, its isomers like 2-nonanol and 5-nonanol exhibit reduced incorporation into the vesicles, attributed to the displacement of the hydroxyl group towards the center of the molecule. []

Q5: Has 1-nonanol been explored in the context of hydroformylation reactions?

A: Yes, research has investigated the use of 1-nonanol as a solvent in organic solvent nanofiltration (OSN) for the recovery of homogeneous catalysts from hydroformylation post-reaction mixtures. The study focused on recovering commercially available hydroformylation catalysts like HRh(CO)(PPh3)3 and Co(C5H7O2)3 from solvents like 1-octene, 1-decene, 1-nonanal, 1-undecanal, 1-nonanol, and 1-undecanol. []

Q6: Have computational methods been employed to study 1-nonanol?

A: Yes, quantum-chemistry calculations have been used to simulate the temperature-induced evolution of the cluster structure in 1-nonanol. These simulations, alongside experimental data, revealed a shift from smaller to larger associates during the liquid-solid phase transition. [] Additionally, molecular dynamics simulations using the OPLS-AA force field have been conducted to study the behavior of 1-nonanol in the liquid state. These simulations showed a tendency of 1-nonanol to crystallize at temperatures significantly higher than its experimental melting point. To address this, a modified force-field combining OPLS-AA with L-OPLS parameters for the hydrocarbon tail was proposed, leading to more accurate predictions of the liquid-phase behavior. []

Q7: How does the chain length of alcohols affect their ability to enhance drug penetration through the skin?

A: Research has shown that the penetration enhancing ability of n-alkanes and n-alkanols on drug transport across the skin is related to their lipophilicity, which is influenced by the carbon chain length. For instance, in a study focusing on propranolol hydrochloride and diazepam, it was observed that n-alkanes with chain lengths between 7 and 16 promoted the flux of both drugs. The enhancement effect varied parabolically with carbon number for propranolol, while for diazepam, heptane was ineffective, and other n-alkanes with longer chains were essentially equipotent. This highlights the significance of the lipophilic nature of enhancers in facilitating drug permeation through the skin. []

Q8: Are there any specific formulation challenges associated with 1-nonanol?

A8: 1-Nonanol's low solubility in water can pose formulation challenges, especially when targeting aqueous-based applications. To overcome this, various formulation strategies can be employed, such as using co-solvents, surfactants, or encapsulation techniques.

Q9: Are there any specific safety concerns associated with handling 1-nonanol?

A9: While generally considered safe for use in various applications, 1-nonanol, like other alcohols, can be irritating to the skin, eyes, and respiratory tract. Therefore, it's important to handle it with care, wearing appropriate personal protective equipment.

Q10: What analytical techniques are commonly used to detect and quantify 1-nonanol?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for the identification and quantification of 1-nonanol in various matrices. 1-nonanol has been detected in studies analyzing the volatile components of different matrices, such as food and biological samples. Techniques like headspace solid-phase microextraction (HS-SPME) are commonly used for sample preparation before GC-MS analysis, allowing for the selective extraction of volatile compounds like 1-nonanol. [, ]

Q11: What is known about the environmental fate and impact of 1-nonanol?

A11: 1-nonanol can enter the environment through various routes, including industrial emissions and product usage. While it can biodegrade in the environment, its persistence and potential effects on aquatic organisms need careful consideration.

Q12: How does the solubility of 1-nonanol impact its applications?

A12: 1-nonanol's limited solubility in water can affect its bioavailability and efficacy in certain applications, making it crucial to explore strategies to enhance its solubility when required.

Q13: Are there any viable alternatives to 1-nonanol for specific applications?

A13: The suitability of alternatives to 1-nonanol depends on the specific application. Factors like cost, performance, and environmental impact need to be carefully evaluated.

Q14: What are some key resources for staying updated on 1-nonanol research?

A14: Reputable scientific databases like PubMed, ScienceDirect, and Google Scholar are valuable resources for accessing the latest research articles and publications related to 1-nonanol.

Q15: What are some significant historical milestones in the research and applications of 1-nonanol?

A15: The use of 1-nonanol has evolved over time, driven by advancements in chemical synthesis, analytical techniques, and a deeper understanding of its properties and potential applications.

Q16: Which scientific disciplines benefit from research on 1-nonanol?

A16: Research on 1-nonanol spans multiple disciplines, including chemistry, biology, environmental science, and materials science.

Q17: Can 1-nonanol be used to control insect populations?

A: The potential of 1-nonanol as an insect control agent is being explored. Studies on the sugar beet root maggot (Tetanops myopaeformis) have shown that traps baited with 1-nonanol significantly increase the capture of females, making it a promising candidate for developing effective monitoring and control strategies for this pest. []

Q18: Does 1-nonanol influence the behavior of the nematode Caenorhabditis elegans?

A: Research indicates that C. elegans exhibits an innate avoidance behavior towards 1-nonanol, classifying it as an aversive olfactory stimulus. This aversion was leveraged in a study investigating appetitive olfactory learning and memory in C. elegans, where 1-nonanol was used as a conditioned stimulus paired with potassium chloride (KCl) as an unconditioned stimulus. []

Q19: How does 1-nonanol affect the growth of plants?

A: Interestingly, while recognized as an aversive stimulus for some organisms, 1-nonanol has been shown to promote plant growth. Studies on Arabidopsis thaliana exposed to the microbial volatile organic compound (mVOC) profile of the phytopathogen Erwinia amylovora, which includes 1-nonanol, demonstrated enhanced shoot and root growth. Further investigation revealed that 1-nonanol, alongside another mVOC, 1-dodecanol, triggered early signaling events in A. thaliana, leading to the modulation of genes involved in plant growth, defense responses, and phytohormone regulation. These findings highlight the multifaceted role of 1-nonanol in biological systems, acting as a signaling molecule influencing plant growth and potentially impacting plant-microbe interactions. []

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